2-Benzyl-1,3-diphenylpropan-1-one
Overview
Description
2-Benzyl-1,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C22H20O and its molecular weight is 300.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Mechanism in Hydroxylation : Hydroxylation of monosubstituted 1,3-diphenylpropanes, including compounds structurally related to 2-Benzyl-1,3-diphenylpropan-1-one, indicates an electrophilic mechanism for the hydroxylation reaction. This was determined by analyzing the product distributions of hydroxylation by rat liver microsomes (Hjelmeland, Aronow, & Trudell, 1977).
Stereochemistry in Friedel-Crafts Alkylation : Research on reactions involving structurally similar compounds, like 1-Chloro-2-phenylpropane, reveals insights into stereochemistry in the Friedel-Crafts alkylation process. These findings help understand the mechanisms and outcomes of reactions involving this compound (Masuda, Nakajima, & Suga, 1983).
Formation of 2-Benzylamino-1-cyano-1,3-diphenylprop-1-ene : The benzylation of phenylacetonitrile leads to products like 2-Benzylamino-1-cyano-1,3-diphenylprop-1-ene. This study aids in understanding the reaction pathways and potential products when working with compounds like this compound (Ganellin & Stolz, 1969).
Molecular Packing and Stereochemistry : The molecular packing and stereochemistry of 2-Benzyl-1,3-diphenylpropane-1,3-dione, a compound closely related to this compound, have been studied. This research is critical for understanding the physical and chemical properties of such compounds (Judaš & Kaitner, 2005).
Hydrogen Rearrangement in Molecular Ions : The study of hydrogen rearrangement in molecular ions of alkyl benzenes, including compounds similar to this compound, provides insights into the ionization and fragmentation processes in mass spectrometry, which are crucial for analytical applications (Kuck & Grützmacher, 1978).
Cytotoxicity of Related Compounds : Compounds structurally related to this compound, isolated from natural sources, have demonstrated cytotoxicity against human carcinoma cells. This suggests potential applications in cancer research and drug development (Liao et al., 2020).
Chemoselectivity in Reactions : The chemoselectivity observed in reactions of α-diazo-β-diketones with double-bond systems provides insights into reaction pathways and selectivity, which are valuable when considering reactions involving this compound (Xu, Zhang, Chen, & Chen, 2001).
Mechanism of Benzilic Ester Rearrangement : Understanding the mechanism of benzilic ester rearrangement in compounds like 1,3-Diphenyl-2(13C)-hydroxy-3-methoxypropan-1-one provides insights into the rearrangement processes relevant to this compound (Marques, Ramalho, & Burke, 2009).
Properties
IUPAC Name |
2-benzyl-1,3-diphenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O/c23-22(20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRZTHUZFBFMFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288307 | |
Record name | 2-benzyl-1,3-diphenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6624-04-0 | |
Record name | NSC55218 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzyl-1,3-diphenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.